molecular formula C8H5NO3 B1626731 3-Nitrobenzofuran CAS No. 75420-78-9

3-Nitrobenzofuran

Cat. No.: B1626731
CAS No.: 75420-78-9
M. Wt: 163.13 g/mol
InChI Key: KWSVKHNOGGEYAO-UHFFFAOYSA-N
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Description

3-Nitrobenzofuran is a heterocyclic organic compound characterized by a benzene ring fused to a furan ring with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzofuran typically involves the electrophilic nitration of unsubstituted benzofuran. This process can be carried out using nitrogen dioxide (N₂O₄) or nitric acid (HNO₃) as nitrating agents. For instance, the nitration of benzofuran with N₂O₄ in dichloromethane (CH₂Cl₂) at room temperature yields this compound along with other regioisomeric nitro derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the electrophilic nitration process mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form 3-aminobenzofuran.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.

Major Products:

    Oxidation: Products include nitro derivatives with additional oxygen functionalities.

    Reduction: Major products include 3-aminobenzofuran.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzofurans.

Scientific Research Applications

Mechanism of Action

The unique reactivity of 3-nitrobenzofuran is attributed to the direct conjugation between the oxygen atom in the furan ring and the electron-acceptor nitro group in the β-position. This conjugation leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it a push-pull character . This makes the compound sensitive to nucleophilic attack and capable of acting as a Michael acceptor.

Comparison with Similar Compounds

    2-Nitrobenzofuran: Similar in structure but with the nitro group at the second position.

    3-Nitroindole: Contains an indole ring instead of a furan ring.

    3-Nitrobenzothiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness: 3-Nitrobenzofuran is unique due to its specific reactivity patterns and the ability to participate in various chemical reactions, including Diels-Alder reactions and dipolar cycloadditions . Its biological activities also distinguish it from other nitro-substituted heterocycles.

Properties

IUPAC Name

3-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVKHNOGGEYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506642
Record name 3-Nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75420-78-9
Record name 3-Nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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